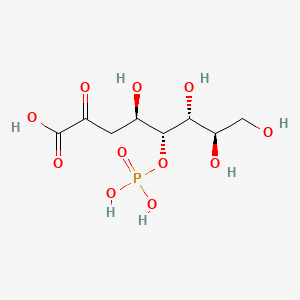
5-O-Phosphoryl-kdo
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-O-Phosphoryl-kdo is a significant biochemical compound found in the lipopolysaccharides of Gram-negative bacteria. It plays a crucial role in the structure and function of bacterial cell walls, particularly in the assembly of lipopolysaccharides, which are essential for bacterial viability and pathogenicity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Phosphoryl-kdo typically involves the condensation of phosphoenolpyruvate with D-arabinose 5-phosphate. This reaction is catalyzed by the enzyme 3-deoxy-8-phosphooctulonate synthase. The reaction proceeds through an aldol-like condensation, forming a bis-phosphorylated tetrahedral intermediate, which then collapses to eliminate a phosphate group .
Industrial Production Methods
Industrial production of this compound is not extensively documented, but it generally follows similar biochemical pathways as those used in laboratory synthesis. The process involves the use of microbial fermentation techniques to produce the necessary enzymes and substrates, followed by enzymatic synthesis under controlled conditions .
化学反应分析
Types of Reactions
5-O-Phosphoryl-kdo primarily undergoes hydrolysis and phosphorylation reactions. It can be hydrolyzed under both mild and strong acid conditions to release 2-Keto-3-deoxyoctonate and phosphate .
Common Reagents and Conditions
Hydrolysis: Strong acid treatment (e.g., hydrochloric acid) is commonly used to hydrolyze this compound.
Phosphorylation: Enzymatic phosphorylation using specific kinases can be employed to modify the compound.
Major Products
The major products formed from the hydrolysis of this compound are 2-Keto-3-deoxyoctonate and inorganic phosphate .
科学研究应用
5-O-Phosphoryl-kdo has several important applications in scientific research:
Chemistry: It is used as a model compound to study the structure and function of bacterial lipopolysaccharides.
Biology: It plays a role in understanding bacterial cell wall biosynthesis and the mechanisms of bacterial pathogenicity.
Medicine: Research on this compound contributes to the development of antibiotics targeting bacterial cell wall synthesis.
Industry: It is used in the production of bacterial lipopolysaccharides for various industrial applications
作用机制
5-O-Phosphoryl-kdo exerts its effects by participating in the biosynthesis of bacterial lipopolysaccharides. It acts as a precursor in the assembly of the core oligosaccharide region of lipopolysaccharides, linking lipid A to the core oligosaccharide. This linkage is crucial for the structural integrity and function of the bacterial outer membrane .
相似化合物的比较
Similar Compounds
3-Deoxy-D-manno-octulosonic acid (KDO): A closely related compound that also plays a role in bacterial lipopolysaccharide biosynthesis.
2-Dehydro-3-deoxy-D-octonate-8-phosphate: Another related compound involved in similar biochemical pathways.
Uniqueness
5-O-Phosphoryl-kdo is unique due to its specific role in the phosphorylation and assembly of bacterial lipopolysaccharides. Its presence is critical for the structural integrity of the bacterial cell wall, making it a potential target for antibiotic development .
属性
CAS 编号 |
57717-01-8 |
|---|---|
分子式 |
C8H15O11P |
分子量 |
318.17 g/mol |
IUPAC 名称 |
(4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-2-oxo-5-phosphonooxyoctanoic acid |
InChI |
InChI=1S/C8H15O11P/c9-2-5(12)6(13)7(19-20(16,17)18)3(10)1-4(11)8(14)15/h3,5-7,9-10,12-13H,1-2H2,(H,14,15)(H2,16,17,18)/t3-,5-,6-,7-/m1/s1 |
InChI 键 |
VIKPNTGSTZAZIG-SHUUEZRQSA-N |
SMILES |
C(C(C(C(C(CO)O)O)OP(=O)(O)O)O)C(=O)C(=O)O |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)OP(=O)(O)O)O)C(=O)C(=O)O |
规范 SMILES |
C(C(C(C(C(CO)O)O)OP(=O)(O)O)O)C(=O)C(=O)O |
Key on ui other cas no. |
57717-01-8 |
同义词 |
2-keto-3-deoxy-5-phosphooctonate 2-keto-3-deoxyoctonate-5-phosphate 5-O-phosphoryl-KDO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



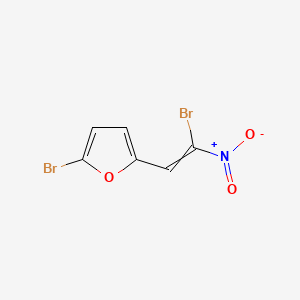
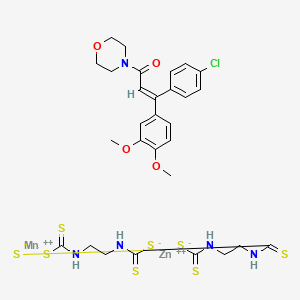
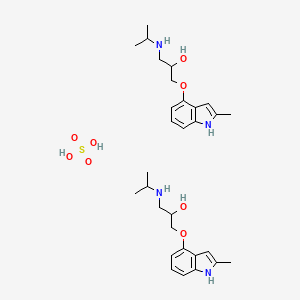
![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrate;hydrochloride](/img/structure/B1239124.png)
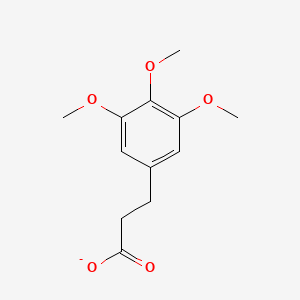
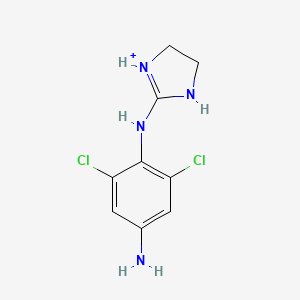
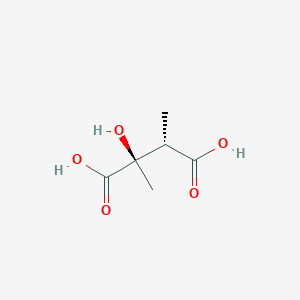


![6-(4,5-Dihydro-1H-imidazol-2-YL)-2-{5-[4-(4,5-dihydro-1H-imidazol-2-YL)phenyl]thien-2-YL}-1H-benzimidazole](/img/structure/B1239138.png)


![{4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl](/img/structure/B1239142.png)
